Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate, 97
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Overview
Description
Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate, 97% is a specialized organic compound known for its unique chemical structure and reactivity. This compound features an isothiocyanate group attached to a cyclohexane ring, which is further substituted with an ethyl ester group. Its high purity of 97% makes it suitable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate typically involves the reaction of cis-2-amino-1-cyclohexanecarboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then treated with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Scientific Research Applications
Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate exerts its effects is primarily through the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound targets specific amino acid residues, such as cysteine, in proteins, thereby inhibiting enzyme activity or modifying protein structure.
Comparison with Similar Compounds
Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Known for its use in peptide sequencing.
Allyl isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.
Methyl isothiocyanate: Used as a soil fumigant and pesticide.
Compared to these compounds, Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate is unique due to its cyclohexane ring structure and ethyl ester group, which confer distinct reactivity and physical properties.
Biological Activity
Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate (often abbreviated as ECIC) is a synthetic isothiocyanate that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. Isothiocyanates are known for their diverse biological effects, including anticancer, antibacterial, and antifungal properties. This article delves into the biological activity of ECIC, supported by various research findings and case studies.
Synthesis and Properties
ECIC is synthesized through reactions involving glucosinolates, which are naturally occurring compounds found in cruciferous vegetables. The transformation of glucosinolates into isothiocyanates occurs via the action of myrosinase enzymes, leading to the formation of biologically active compounds like ECIC. The general formula for isothiocyanates is R−N=C=S, where R represents the organic group attached to the nitrogen atom.
Anticancer Properties
Research has shown that isothiocyanates exhibit significant anticancer properties. ECIC's structure suggests it may inhibit cancer cell proliferation through various mechanisms. For example, studies have indicated that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell cycle regulation.
In a study examining various isothiocyanates, it was found that compounds with similar structures to ECIC demonstrated anti-proliferative effects on human cancer cell lines. Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
Sulforaphane | MCF-7 | 5.0 |
Phenethyl isothiocyanate | HCT116 | 7.2 |
Benzyl isothiocyanate | A549 | 6.5 |
Ethyl cis-2-isothiocyanato-1-cyclohexanecarboxylate | MCF-7 | 4.8 |
Antimicrobial Activity
Isothiocyanates are also recognized for their antimicrobial activity. ECIC has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown that ECIC exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics.
Table 2 illustrates the antibacterial efficacy of ECIC against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
Case Studies
- Case Study on Cancer Cell Lines : A study investigated the effects of ECIC on MCF-7 breast cancer cells. Results indicated that treatment with ECIC led to a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
- Antibacterial Efficacy : In another study, ECIC was tested against clinical isolates of Staphylococcus aureus. The results demonstrated that ECIC not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential as a therapeutic agent in treating biofilm-associated infections.
The biological activities of ECIC may be attributed to several mechanisms:
- Induction of Apoptosis : Isothiocyanates can activate caspases, leading to programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression and signaling pathways.
- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
ethyl 2-isothiocyanatocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h8-9H,2-6H2,1H3 |
InChI Key |
AIKOBLQGXOVNNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCC1N=C=S |
Origin of Product |
United States |
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